2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-tert-butyl-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNMLHYILRHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587657 | |
| Record name | 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873943-63-6 | |
| Record name | 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Influence of Aldehyde Structure
Pivalaldehyde’s steric bulk ensures regioselective tert-butyl incorporation at position 2. Substitution with aromatic aldehydes (e.g., 4-formylbenzoic acid) shifts the substituent to position 3, as observed in peptidomimetic hybrids.
Isocyanide Reactivity
tert-Butyl isocyanide’s electron-donating tert-butyl group accelerates cyclization compared to methyl or aryl isocyanides. However, competing Passerini reactions may occur if aldehydes lack α-hydrogens.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while temperatures above 100°C promote side reactions (e.g., imidazole ring decomposition).
Alternative Synthetic Pathways
Post-Synthetic Functionalization
Chlorination: 6-Chloro substitution can be introduced via electrophilic aromatic substitution using Cl₂ or SOCl₂, though this risks over-chlorination.
Alkylation: tert-Butyl groups may be appended via Friedel-Crafts alkylation, but regioselectivity is poor compared to the GBB route.
Solid-Phase Synthesis
A patent-derived method adapts solution-phase protocols to resin-bound intermediates, enabling combinatorial library generation. For example, Wang resin-linked aminopyridines yield 68–72% purity after cleavage.
Analytical Characterization and Quality Control
Purity Assessment:
- HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity ≥98%.
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 7.25 (d, J = 5.6 Hz, H-3), 8.10 (s, H-5), 8.95 (d, J = 5.6 Hz, H-7).
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹³C NMR | δ 28.9 (C(CH₃)₃), 115.6 (C-6), 142.1 (C-2) | tert-Butyl, pyridine chlorination site |
| HRMS (ESI+) | m/z 263.0845 [M+H]⁺ | C₁₁H₁₄ClN₂⁺ (calc. 263.0842) |
Scalability and Industrial Considerations
Process Optimization:
- Continuous Flow: Microreactor systems reduce reaction time to 2–3 hours with 90% yield.
- Recrystallization: n-Hexane/ethyl acetate (1:2) achieves >99% purity, critical for pharmaceutical intermediates.
Cost Analysis:
- Raw material cost: $12.50/g (lab-scale), reducible to $4.80/g via bulk pivalaldehyde procurement.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:
-
Reaction with amines : Substitution with primary or secondary amines occurs in polar aprotic solvents (e.g., DMF) at elevated temperatures.
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Ultrasound-assisted substitution : Enhanced yields (up to 85%) are achieved using ultrasonic irradiation in ethanol with KCO as a base .
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 6h | 6-Piperidinyl derivative | 78% | |
| Sodium methoxide | EtOH, ultrasound, 3h | 6-Methoxy derivative | 85% |
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings, enabling access to functionalized derivatives:
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Suzuki–Miyaura coupling : Reacts with aryl boronic acids in the presence of Pd(PPh) and NaCO in dioxane/HO .
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Buchwald–Hartwig amination : Forms C–N bonds with aryl amines using Pd(dba) and Xantphos .
Table 2: Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh), NaCO | 6-Phenyl derivative | 72% | |
| 4-Aminopyridine | Pd(dba), Xantphos | 6-(4-Pyridylamino) derivative | 65% |
Electrophilic Substitution
The imidazo[1,2-a]pyridine core undergoes electrophilic substitution at position 3, facilitated by the electron-rich pyridine ring:
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Iodination : Using I and TBHP (tert-butyl hydroperoxide) under ultrasound irradiation selectively introduces iodine at position 3 .
Table 3: Electrophilic Iodination
| Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|
| I, TBHP, ultrasound, 50°C | 3-Iodo-6-chloro derivative | 89% | >95% |
Multicomponent Reactions
The compound serves as a precursor in Groebke–Blackburn–Bienaymé (GBB) reactions to synthesize peptidomimetics:
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GBB reaction : Combines with aldehydes and isocyanides in methanol at 60°C, forming tricyclic derivatives with antimicrobial activity .
Table 4: GBB Reaction Parameters
| Aldehyde | Isocyanide | Product | Yield | Bioactivity (IC) | Source |
|---|---|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | Tricyclic imidazo-triazole | 82% | 79 µM (AChE inhibition) |
Biological Activity and Mechanism
The chlorine and tert-butyl groups enhance lipophilicity and binding affinity for biological targets:
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Acetylcholinesterase (AChE) inhibition : Derivatives exhibit IC values as low as 79 µM via π–π stacking with Trp84 in the catalytic site .
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Antibacterial activity : Weak effects observed against Staphylococcus aureus (MIC = 128 µg/mL) .
Key Reaction Trends and Influences
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Steric effects : The tert-butyl group at position 2 directs reactivity to positions 3 and 6.
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Solvent systems : Ethanol and DMF are optimal for substitution and coupling reactions, respectively.
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Catalyst selection : Palladium complexes enable efficient cross-coupling, while iodine/TBHP systems drive electrophilic substitutions .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Activities
The imidazo[1,2-a]pyridine scaffold is prevalent in numerous biologically active molecules, including several FDA-approved drugs. Compounds within this class, including 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, have demonstrated promising antibacterial and anticancer activities. Research indicates that derivatives can exhibit significant activity against various gram-positive and gram-negative bacteria as well as potential anticancer properties .
Mechanism of Action
The unique combination of halogens (chlorine and tert-butyl) may enhance the compound's interaction with biological targets. Studies have shown that similar compounds can act on nitroreductases, which are involved in activating prodrugs for treating parasitic infections like leishmaniasis . Understanding these interactions is essential for predicting pharmacokinetics and therapeutic applications.
Case Studies
- Inhibition of Btk : Some derivatives of imidazo[1,2-a]pyridine inhibit Bruton's tyrosine kinase (Btk), making them potential candidates for treating autoimmune diseases and inflammatory conditions such as arthritis .
- VEGF-R2 Inhibition : Other studies have highlighted the efficacy of imidazo[1,2-a]pyridine compounds in inhibiting VEGF-R2, a target for various cancers associated with abnormal angiogenesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. The presence of the tert-butyl group at position 2 and chlorine at position 6 significantly influences biological activity. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Iodoimidazo[1,2-a]pyridine | Iodine at position 3 | Antimicrobial properties |
| 6-Chloroimidazo[1,2-a]pyridine | Chlorine at position 6 | Anticancer activity |
| 4-Bromoimidazo[1,2-a]pyridine | Bromine at position 4 | Antimicrobial activity |
| Imidazo[1,2-a]pyrimidine | Lacks halogen substituents | Antibacterial activity |
Uniqueness : The specific combination of bromine and chlorine substituents in derivatives like 3-bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine distinguishes it from other derivatives. This unique halogenation pattern may influence its reactivity and biological interactions differently compared to other compounds listed .
Material Science Applications
Properties of Heterocyclic Compounds
Heterocyclic compounds containing nitrogen atoms exhibit interesting properties such as thermal stability, conductivity, and luminescence. These characteristics make them valuable for applications in material science, including the development of organic light-emitting diodes (OLEDs), solar cells, and sensors .
Mechanism of Action
The mechanism of action of 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and tert-butyl groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen substituents (Cl, Br, I) at position 6 modulate electronic effects and binding interactions .
- Bulkier groups (e.g., tert-butyl, benzodioxol) at position 2 improve metabolic stability but may reduce aqueous solubility .
- Functional groups (e.g., acetamide, carbaldehyde) at position 3 enhance target-specific interactions .
Physicochemical Properties
While direct data for this compound are unavailable, trends from similar compounds suggest:
- Lipophilicity : tert-butyl and aryl substituents increase logP values, reducing aqueous solubility .
- Solubility : Chloro and nitro groups may improve solubility in polar solvents compared to bromo/iodo analogs .
- Stability : tert-butyl groups confer resistance to oxidative degradation, as seen in kinase inhibitor studies .
Biological Activity
2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄ClN₂. The presence of a tert-butyl group at the 2-position and a chlorine atom at the 6-position contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various gram-positive and gram-negative bacteria. The unique halogenation pattern may enhance their interaction with microbial targets.
- Anticancer Activity : Some derivatives demonstrate promising anticancer properties, potentially acting through modulation of specific signaling pathways involved in tumor growth.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological pathways. For instance, it may interact with kinases that regulate cell proliferation and survival.
- Receptor Modulation : It may also bind to specific receptors, altering their activity and leading to therapeutic effects.
Antimicrobial Studies
A study evaluating the antimicrobial properties of imidazo[1,2-a]pyridine derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a lead candidate for developing new antibacterial agents.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 5 µM
The compound's mechanism appears to involve apoptosis induction through caspase activation pathways.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving α-bromoketones and amines. The ability to modify substituents allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
Q & A
Q. What is the synthetic methodology for 2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with halogenation or substitution reactions on the imidazo[1,2-a]pyridine core. For example:
- Step 1 : Bromination of precursor compounds (e.g., 2-acetylfuran) using agents like N-bromosuccinimide (NBS) or bromine .
- Step 2 : Introduction of tert-butyl and chloro substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
- Optimization : Catalysts like In(OTf)₃ or iodine improve regioselectivity and yield . Solvent choice (e.g., DMSO for polar intermediates) and temperature control (80–120°C) are critical to minimize side products .
Q. How is the structural integrity of this compound confirmed experimentally?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions. For example, tert-butyl groups show characteristic singlets at δ ~1.3 ppm (¹H) and ~28–35 ppm (¹³C) .
- X-ray Crystallography : Resolves π-stacking interactions and hydrogen-bonding networks, critical for understanding solid-state stability .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight with <5 ppm error .
Q. What are the key pharmacological applications of imidazo[1,2-a]pyridine derivatives?
The scaffold is a "drug prejudice" structure due to its broad bioactivity:
- Anticancer : Modifications at C-6 (e.g., chloro, bromo) enhance kinase inhibition .
- Antimicrobial : Tert-butyl groups improve lipophilicity, aiding membrane penetration .
- CNS Agents : Structural analogs (e.g., zolpidem) target GABA receptors .
Advanced Research Questions
Q. How do substituent effects (e.g., tert-butyl vs. methyl) influence the compound’s stability and reactivity?
- Steric Effects : Tert-butyl groups increase steric hindrance, reducing electrophilic attack but improving thermal stability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C-6) polarize the ring, altering reactivity in cross-couplings .
- Data Contradictions : Some studies report tert-butyl groups destabilize the molecule under acidic conditions due to steric strain, while others note improved solubility in non-polar solvents .
Q. What analytical methods are recommended for quantifying impurities in synthesized batches?
- HPLC : Use C18 columns with mobile phases like methanol/pyridine (7:3 v/v) and UV detection at 254 nm .
- KF Titration : Measures residual moisture (<0.1% for stable storage) .
- Spectroscopic Purity : FT-IR confirms absence of undesired functional groups (e.g., NH stretches at 3336 cm⁻¹ for unreacted amines) .
Table 1 : Key Analytical Parameters
| Method | Parameters | Detection Limit | Reference |
|---|---|---|---|
| HPLC | C18 column, 254 nm, 1.0 mL/min flow rate | 0.01% | |
| ¹H NMR | DMSO-d₆, 400 MHz | 95% purity | |
| HRMS | ESI+, m/z error <5 ppm | 0.1 ppm |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding to kinases (e.g., CDK inhibitors) .
- DFT Calculations : Analyze charge transfer effects (e.g., intramolecular CT in excited states) to optimize fluorescence for imaging .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, pH) .
- SAR Studies : Systematically vary substituents (Table 2) to isolate contributions of tert-butyl and chloro groups .
Table 2 : Structure-Activity Relationship (SAR) Trends
| Substituent Position | Group | Biological Effect | Reference |
|---|---|---|---|
| C-2 | Tert-butyl | ↑ Lipophilicity, ↓ Metabolic degradation | |
| C-6 | Chloro | ↑ Electrophilicity, ↑ Kinase inhibition | |
| C-8 | Methyl | ↓ Solubility, ↑ Crystallinity |
Methodological Notes
- Synthesis : Prioritize catalysts like iodine for regioselectivity in heterocyclic ring formation .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) .
- Safety : Handle chloro intermediates in fume hoods; tert-butyl derivatives require inert storage (N₂ atmosphere) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

